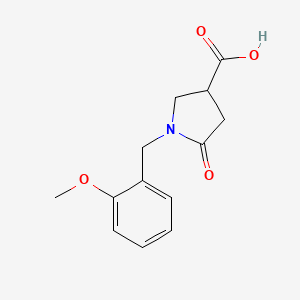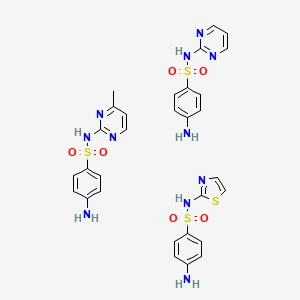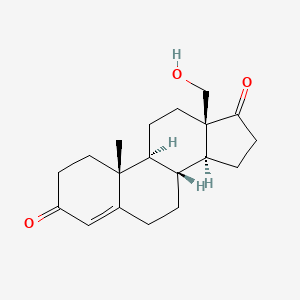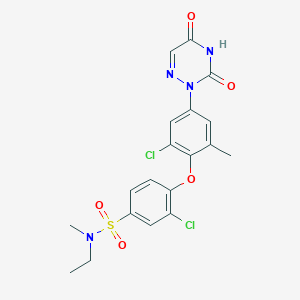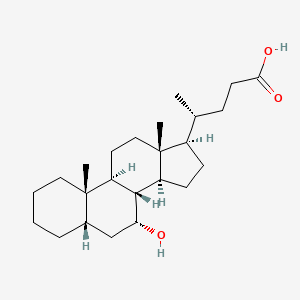
7alpha-Hydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
, also known as 3-deoxy-cdca, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
3-deoxychenodeoxycholic acid is a monohydroxy-5beta-cholanic acid in which the hydroxy group is located at the 7alpha-position. A structural derivative of the bile acid, chenodeoxycholic acid. It has a role as a human metabolite. It is a monohydroxy-5beta-cholanic acid, a bile acid and a 7alpha-hydroxy steroid.
Aplicaciones Científicas De Investigación
1. Chemical Structure and Spectral Analysis
Research by Harano et al. (1977) explored the chemical structure and spectral properties of derivatives of 7alpha-Hydroxy-5beta-cholan-24-oic acid. They investigated its dehydration products, contributing to our understanding of its chemical composition and characteristics (Harano, Fujita, Harano, & Yamasaki, 1977).
2. Supramolecular Architecture
Bertolasi et al. (2005) conducted studies on the crystal structures of oxo-cholic acids, including variants of 7alpha-Hydroxy-5beta-cholan-24-oic acid. Their work highlights the diversity of supramolecular architectures and packing motifs in these compounds, which is significant for understanding their interactions at a molecular level (Bertolasi, Ferretti, Pretto, Fantin, Fogagnolo, & Bortolini, 2005).
3. Microbial Epimerisation
Medici et al. (2002) described the microbial 7alpha-OH epimerisation of various bile acids, including 7alpha-Hydroxy-5beta-cholan-24-oic acid, with Xanthomonas maltophilia. This process is crucial for understanding the biochemical transformation of bile acids and their potential applications in medicine and biotechnology (Medici, Pedrini, Bianchini, Fantin, Guerrini, Natalini, & Pellicciari, 2002).
4. Bile Acid Identification in Cholestasis
A study by Summerfield et al. (1976) focused on identifying bile acids, including variants of 7alpha-Hydroxy-5beta-cholan-24-oic acid, in the serum and urine during cholestasis. This research provides insights into the metabolism of bile acids in pathological conditions and their potential diagnostic value (Summerfield, Billing, & Shackleton, 1976).
5. Electrochemical Oxidation Studies
Medici et al. (2001) explored the regioselectivity in the anodic electrochemical oxidation of cholic acid, closely related to 7alpha-Hydroxy-5beta-cholan-24-oic acid. Understanding these reactions is vital for the synthesis and manipulation of bile acids for various scientific applications (Medici, Pedrini, Battisti, Fantin, Fogagnolo, & Guerrini, 2001).
Propiedades
Número CAS |
28083-34-3 |
|---|---|
Nombre del producto |
7alpha-Hydroxy-5beta-cholan-24-oic Acid |
Fórmula molecular |
C24H40O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(7-10-21(26)27)17-8-9-18-22-19(11-13-24(17,18)3)23(2)12-5-4-6-16(23)14-20(22)25/h15-20,22,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
Clave InChI |
JVMCMMXFADJQKU-MMSVWBHPSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)



